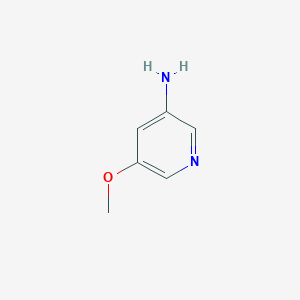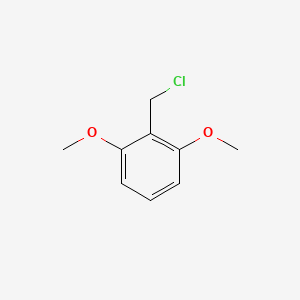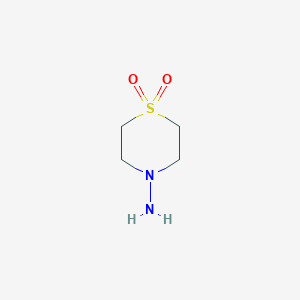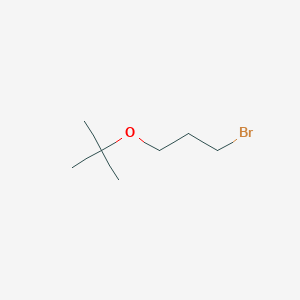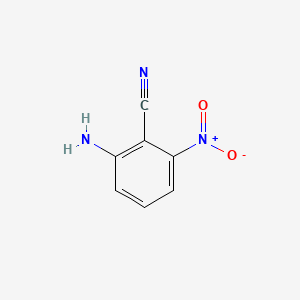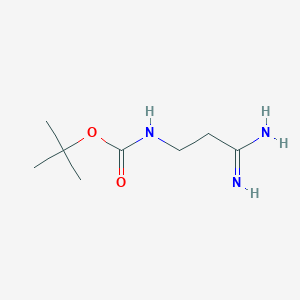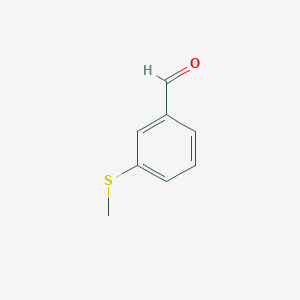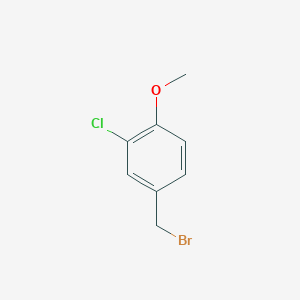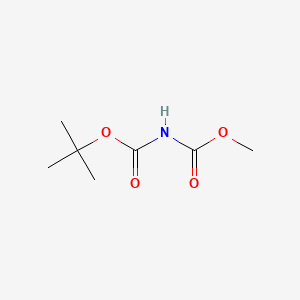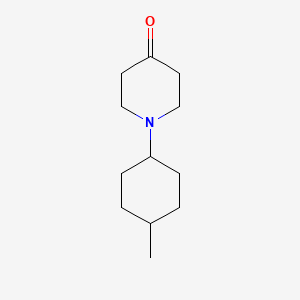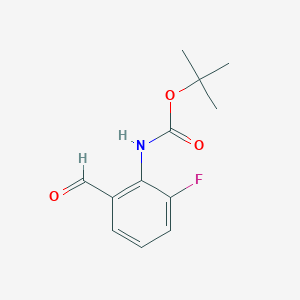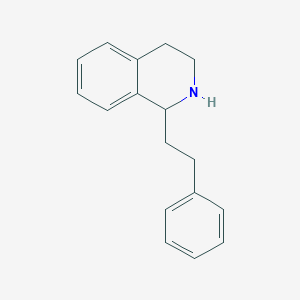
1-(2-苯乙基)-1,2,3,4-四氢异喹啉
描述
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline (abbreviated as 1-PE-THIQ) is a synthetic compound that belongs to the isoquinoline alkaloid family. It has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学研究应用
Medicinal Chemistry
Summary of the Application
2-Phenethylamines have a significant presence in medicinal chemistry. They are found in key therapeutic targets and are considered appealing screening compounds .
Methods of Application
The methods of application involve the use of open-chain, flexible alicyclic amine derivatives of 2-phenethylamines. These are used in various therapeutic targets .
Results or Outcomes
The results of using 2-phenethylamines in medicinal chemistry have been promising. They have been found to be effective in various therapeutic applications .
Metabolic Pathways of New Fentanyl Analogs
Summary of the Application
New fentanyl analogs, which can include compounds like “1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline”, are being studied for their metabolic pathways and potencies .
Methods of Application
The methods of application involve studying the metabolic pathways of new fentanyl analogs. This includes reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Results or Outcomes
The results of these studies are crucial for understanding the uptake of such compounds and for interpreting acute intoxication cases or fatalities .
Photoswitchable Inhibitors for β-galactosidase
Summary of the Application
Azobenzenes, which can be derived from 2-Phenethylamines, are of particular interest as a photochromic scaffold for biological applications . They have been used in the development of photoswitchable inhibitors for β-galactosidase .
Methods of Application
The methods of application involve the synthesis of photochromic competitive β-galactosidase inhibitors based on the molecular structure of 2-phenylethyl β-D-thiogalactoside (PETG) and 1-amino-1-deoxy-β-D-galactose (β-D-galactosylamine) .
Results or Outcomes
The optimized compound 37 is a strong competitive inhibitor of β-galactosidase from Escherichia coli and its inhibition constant (Ki) changes between 60 nM and 290 nM upon irradiation with light .
Ligands for Various Receptors
Summary of the Application
2-Phenethylamines are used as ligands for various receptors, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 .
Methods of Application
The methods of application involve the use of 2-phenethylamines as ligands for various receptors .
Results or Outcomes
The results of using 2-phenethylamines as ligands for various receptors have been promising. They have been found to be effective in various therapeutic applications .
属性
IUPAC Name |
1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJIVVXTYWNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508684 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
68263-23-0 | |
| Record name | 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



